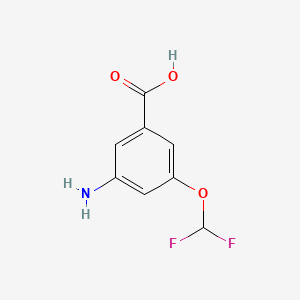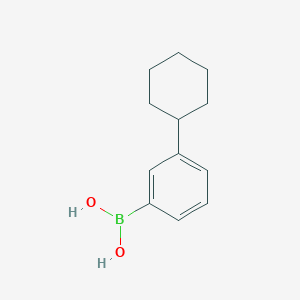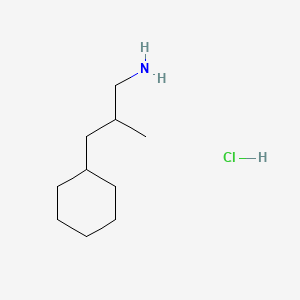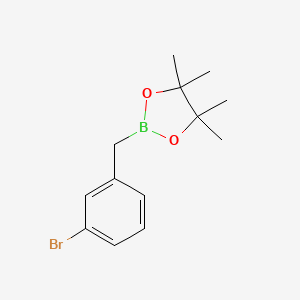![molecular formula C12H14O2 B13474069 {1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13474069.png)
{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-Phenyl-2-oxabicyclo[211]hexan-4-yl}methanol is a chemical compound with the molecular formula C12H14O2 It is a bicyclic structure that includes a phenyl group and an oxabicyclohexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol typically involves the iodocyclization reaction. This method allows for the formation of the oxabicyclohexane ring system with high efficiency . The reaction conditions often include the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a variety of alcohol derivatives.
Scientific Research Applications
{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of {1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol involves its interaction with specific molecular targets. The oxabicyclohexane ring system can mimic the structure of other biologically active compounds, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- {4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
- {1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl}methanol
- {4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
Uniqueness
{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol is unique due to its specific structural configuration, which includes a phenyl group attached to the oxabicyclohexane ring. This configuration provides distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(1-phenyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol |
InChI |
InChI=1S/C12H14O2/c13-8-11-6-12(7-11,14-9-11)10-4-2-1-3-5-10/h1-5,13H,6-9H2 |
InChI Key |
SBUKKOAWSBJZPC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)C3=CC=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


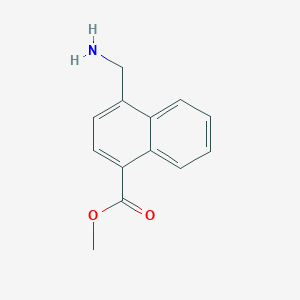
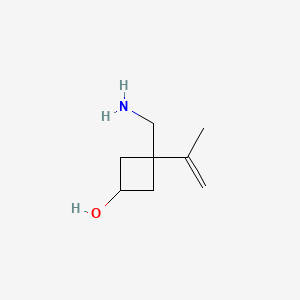
![2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol](/img/structure/B13473998.png)
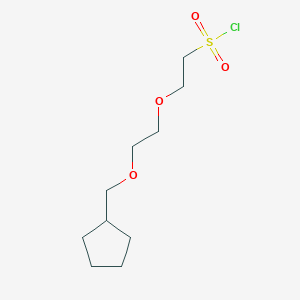

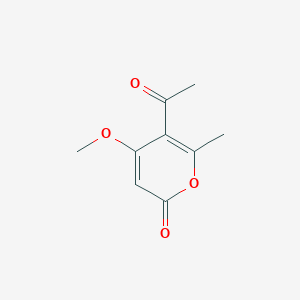
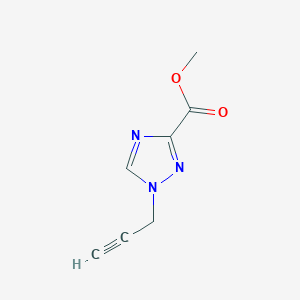
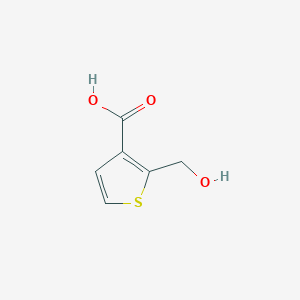

![(2E)-3-{4-[(dimethylcarbamoyl)sulfanyl]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B13474044.png)
